![molecular formula C17H27NO8 B5090826 {2-[2-(2-ethoxyphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5090826.png)
{2-[2-(2-ethoxyphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[2-(2-ethoxyphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as DMXB-A, and is a selective agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR). In
Scientific Research Applications
DMXB-A has been studied for its potential applications in a variety of scientific research fields, including neuroscience, immunology, and cancer research. In neuroscience, DMXB-A has been shown to enhance cognitive function and improve memory in animal models. It has also been studied for its potential therapeutic applications in Alzheimer's disease and schizophrenia. In immunology, DMXB-A has been shown to have anti-inflammatory effects and may have potential applications in treating autoimmune diseases. In cancer research, DMXB-A has been shown to inhibit the growth of cancer cells and may have potential as an anti-cancer agent.
Mechanism of Action
DMXB-A is a selective agonist of the α7-nAChR, which is a type of nicotinic acetylcholine receptor that is primarily expressed in the central nervous system. Activation of α7-nAChR has been shown to enhance cognitive function, improve memory, and have anti-inflammatory effects. DMXB-A binds to the α7-nAChR and activates it, leading to these effects.
Biochemical and Physiological Effects:
DMXB-A has been shown to have a variety of biochemical and physiological effects. In animal models, DMXB-A has been shown to enhance cognitive function and improve memory. It has also been shown to have anti-inflammatory effects and may have potential applications in treating autoimmune diseases. In cancer research, DMXB-A has been shown to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using DMXB-A in lab experiments is its selectivity for the α7-nAChR. This allows researchers to study the specific effects of α7-nAChR activation without affecting other nicotinic acetylcholine receptors. However, one limitation of using DMXB-A is its relatively low potency compared to other α7-nAChR agonists. This may require higher concentrations of DMXB-A to achieve the desired effects, which could result in non-specific effects.
Future Directions
There are several future directions for research on DMXB-A. One area of research could be to investigate its potential therapeutic applications in Alzheimer's disease and schizophrenia. Another area of research could be to investigate its anti-inflammatory effects and potential applications in treating autoimmune diseases. Additionally, further research could be done to optimize the synthesis and potency of DMXB-A for use in lab experiments.
Synthesis Methods
DMXB-A can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the synthesis of 2-(2-ethoxyphenoxy)ethanol, which is then reacted with 2-bromoethanol to form 2-[2-(2-ethoxyphenoxy)ethoxy]ethanol. This compound is then reacted with 2-methoxyethylamine to form {2-[2-(2-ethoxyphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine. Finally, this compound is reacted with oxalic acid to form DMXB-A oxalate.
properties
IUPAC Name |
N-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4.C2H2O4/c1-3-19-14-6-4-5-7-15(14)20-13-12-18-11-9-16-8-10-17-2;3-1(4)2(5)6/h4-7,16H,3,8-13H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSULVPJXWKUAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOCCNCCOC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

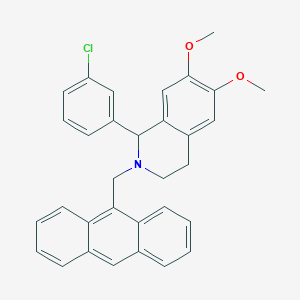
![N~2~-(4-bromo-3-methylphenyl)-N~1~-[4-(cyanomethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5090758.png)
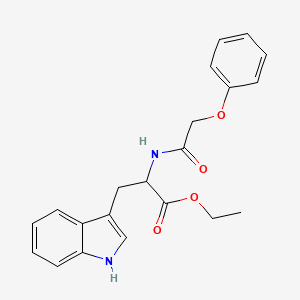
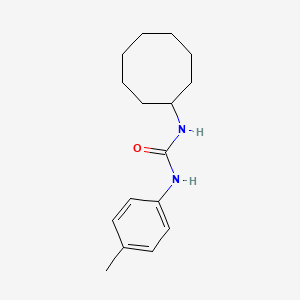
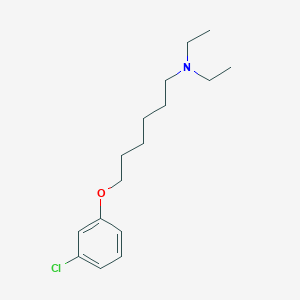
![N~2~-1,3-benzodioxol-5-yl-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5090788.png)
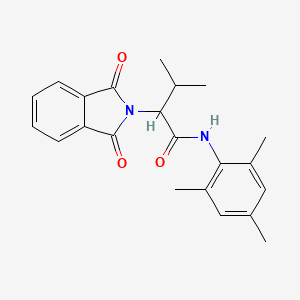
acetate](/img/structure/B5090808.png)
![N-cycloheptyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5090820.png)
![2-chloro-N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5090822.png)
![4-{3-chloro-4-[(2-chlorobenzyl)oxy]benzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5090827.png)
![3,6-dimethyl-N-[3-(trifluoromethyl)phenyl]isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5090835.png)
![N-(3-methoxyphenyl)-3-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5090842.png)
![{4-bromo-2-[2-(5-phenyl-1,2,4-triazin-3-yl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5090846.png)